molecular formula C13H13N B561826 4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5 CAS No. 1020718-97-1

4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5

Cat. No.: B561826
CAS No.: 1020718-97-1
M. Wt: 188.285
InChI Key: WAFBISYQIGCOQU-VIQYUKPQSA-N
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Description

Foundational Concepts of Stable Isotope Labeling

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. nih.gov These labeled molecules act as tracers, distinguishable from their unlabeled counterparts by their increased mass. vulcanchem.com

Isotopic substitution with deuterium involves replacing one or more protium (B1232500) (¹H) atoms in a molecule with deuterium atoms. chimmed.ru This process, known as deuteration, creates a compound that is chemically very similar to the original but has a higher molecular weight. vulcanchem.com This mass difference is the key to its utility, allowing it to be detected and differentiated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The core principle is that the labeled compound follows the same chemical and metabolic pathways as the unlabeled version, serving as a reliable tracer. vulcanchem.com

Protium, the most common isotope of hydrogen, consists of a single proton. Deuterium, also known as heavy hydrogen, contains one proton and one neutron. pharmaffiliates.com This additional neutron nearly doubles the mass of the atom, which is the most significant difference between the two isotopes. mdpi.com

While their chemical reactivity is nearly identical, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-protium (C-H) bond. pharmaffiliates.com This difference in bond energy can lead to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. mdpi.comscbt.com This effect is a powerful tool for studying reaction mechanisms. Other physical properties, such as vibrational frequencies in infrared spectroscopy, are also markedly different, providing another avenue for detection and analysis.

PropertyProtium (¹H)Deuterium (²H or D)Significance of Difference
Nuclear Composition1 proton, 0 neutrons1 proton, 1 neutronDeuterium has approximately double the mass of protium. pharmaffiliates.com
Atomic Mass (Da)1.0078252.014102Allows for differentiation by mass-sensitive analytical techniques like mass spectrometry. nih.gov
Bond Energy (e.g., C-X)Weaker (C-H)Stronger (C-D)Leads to the kinetic isotope effect, slowing down reactions where this bond is broken. pharmaffiliates.comscbt.com
Vibrational FrequencyHigherLowerCauses shifts in infrared and Raman spectra, aiding in structural analysis.
NMR SpectroscopyStandard referenceDifferent NMR frequency, less sensitiveAllows for specific detection in NMR experiments but requires different instrumental settings. pharmaffiliates.com

Strategic Applications of Deuterated Compounds in Research

The unique properties of deuterated compounds make them invaluable across several research paradigms. Their applications range from fundamental mechanistic studies to advanced pharmaceutical development.

In analytical research , deuterated compounds are widely used as internal standards for quantitative analysis, particularly in mass spectrometry. By adding a known amount of the deuterated analog of the target molecule (the analyte) to a sample, any variations during sample preparation or analysis that affect the analyte will also affect the standard. This allows for highly accurate and precise quantification, a technique known as isotope dilution mass spectrometry.

In mechanistic research , the kinetic isotope effect is exploited to determine the rate-limiting steps of chemical reactions. By observing whether the rate of a reaction changes upon deuterium substitution at a specific position, researchers can deduce whether the breaking of that C-H bond is a critical part of the reaction mechanism. scbt.com

In metabolic research , deuterium labeling allows scientists to trace the metabolic fate of drugs and other xenobiotics within a biological system. By administering a deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME), identifying the metabolites that are formed by following the isotopic tag. This is crucial for understanding a drug's efficacy and potential toxicity.

Aromatic amines are a class of compounds found in various industrial chemicals, dyes, pesticides, and tobacco smoke; many are known or suspected carcinogens. The study of their metabolic activation into DNA-damaging agents is a key area of toxicology and cancer research.

Deuterated aromatic amines are instrumental in this field. They serve as ideal internal standards for the sensitive detection and quantification of their carcinogenic, non-deuterated counterparts in biological and environmental samples. Furthermore, they are used to investigate the complex metabolic pathways of aromatic amines. By strategically placing deuterium atoms on the molecule, researchers can influence metabolic routes, potentially slowing down the formation of toxic metabolites and helping to elucidate the specific enzymes and reaction steps involved in their bioactivation. This has profound implications for cancer research and the development of safer chemicals and pharmaceuticals.

Contextualizing 4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5

The specific compound, this compound, is the deuterated analog of 4-Amino-3-methylbiphenyl (B43380). The parent compound belongs to the biphenyl (B1667301) sub-class of aromatic amines. researchgate.net Aromatic amines, as a class, are noted for their carcinogenic and mutagenic properties, making the study of their biological activity a priority.

PropertyThis compound4-Amino-3-methylbiphenyl (Parent Compound)
CAS Number1020718-97-163019-98-7
Molecular FormulaC₁₃H₈D₅NC₁₃H₁₃N
Molecular Weight188.28 g/mol183.25 g/mol
Key Structural FeatureFive deuterium atoms on the unsubstituted phenyl ring.Five protium (hydrogen) atoms on the unsubstituted phenyl ring.

Given the established role of deuterated aromatic amines in research, this compound is synthesized for use in highly specific analytical and metabolic studies. Its primary application is to serve as an internal standard for the accurate quantification of the non-deuterated 4-Amino-3-methylbiphenyl in various matrices, such as environmental samples or biological fluids from toxicology studies. The mass difference of five daltons provides a clear and distinct signal in mass spectrometry, ensuring that the deuterated standard does not interfere with the measurement of the native compound. This allows researchers to precisely measure exposure levels and to study the metabolic fate of the parent compound, contributing to the broader understanding of the risks associated with this class of chemicals.

Structural Framework of Biphenyl Amines and Isotopic Labeling

Biphenyl amines are a class of organic compounds characterized by a biphenyl scaffold—two phenyl rings linked by a single carbon-carbon bond—with an amino group (-NH₂) attached. The specific compound of interest, 4-Amino-3-methylbiphenyl, features an amino group at the 4-position and a methyl group at the 3-position of one of the phenyl rings. This structural motif is found in various chemical entities, including some known or suspected carcinogens.

Isotopic labeling of such molecules involves the selective replacement of hydrogen atoms with deuterium at specific positions. This process can be achieved through various synthetic methods, including acid-catalyzed hydrogen-deuterium exchange or the use of deuterated starting materials in a multi-step synthesis. The precision of isotopic labeling allows researchers to target specific sites within a molecule to probe distinct metabolic or chemical transformations.

PropertyValue
Compound Name This compound
CAS Number 1020718-97-1
Molecular Formula C₁₃H₈D₅N
Molecular Weight 188.28 g/mol

This table displays the key chemical identifiers for this compound.

Rationale for Deuteration in Specific Aromatic Ring Positions (2',3',4',5',6'-d5)

The specific deuteration pattern in this compound, where all five hydrogen atoms on the unsubstituted phenyl ring are replaced by deuterium, is a deliberate strategy to investigate the metabolic fate of the molecule. Aromatic amines, including 4-aminobiphenyl (B23562) and its derivatives, are known to undergo metabolic activation, often initiated by oxidation of the aromatic rings by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites that can bind to DNA and other macromolecules, a critical step in chemical carcinogenesis.

By deuterating the second phenyl ring (positions 2', 3', 4', 5', and 6'), researchers can effectively "block" or significantly slow down the metabolic oxidation at these sites due to the kinetic isotope effect. This selective labeling allows for several key investigative approaches:

Metabolic Pathway Elucidation: By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can determine the primary sites of metabolic attack. If the deuterated compound shows a significantly different metabolite profile, it indicates that the deuterated ring is a major site of metabolism for the parent compound.

Quantitative Analysis: this compound is an ideal internal standard for the quantitative analysis of its non-deuterated counterpart, 4-Amino-3-methylbiphenyl, in biological samples. Since it has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in mass spectrometry. However, its increased mass allows it to be distinguished from the non-deuterated compound, enabling accurate quantification even at low concentrations.

Toxicological Studies: In toxicological research, this deuterated analog can help to pinpoint which metabolic pathways are responsible for the genotoxic effects of the parent compound. If deuteration at the second ring reduces the formation of DNA adducts, it provides strong evidence that metabolism at this ring is a key activation step.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFBISYQIGCOQU-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)N)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Deuterated Biphenyl Amines

General Approaches for Deuterium (B1214612) Incorporation into Aromatic Systems

The introduction of deuterium into aromatic rings can be broadly categorized into two main strategies: the exchange of existing hydrogen atoms with deuterium and the construction of the molecule from already deuterated starting materials.

Homogeneous and Heterogeneous Catalyzed Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium (H/D) exchange reactions are a common method for introducing deuterium into aromatic systems. tn-sanso.co.jp These reactions are typically catalyzed by metals and can be performed under either homogeneous or heterogeneous conditions. nih.gov

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants. Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are effective homogeneous catalysts for H/D exchange on aromatic rings. nih.govosti.gov For instance, certain rhodium complexes can catalyze isotopic hydrogen exchange. osti.gov Iron complexes have also been developed as catalysts for H/D exchange, offering a more earth-abundant metal alternative. nih.govacs.org These reactions often use a deuterium source like D2O or benzene-d6 (B120219) and can proceed under mild conditions. tn-sanso.co.jpnih.govacs.org The mechanism of homogeneous H/D exchange often involves the reversible activation of C-H bonds on the aromatic ring by the metal center. nih.govacs.org

Heterogeneous catalysis utilizes a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas phase reactants. Metals such as platinum, palladium, and rhodium supported on materials like carbon or alumina (B75360) are common heterogeneous catalysts for H/D exchange. researchgate.netacs.org These systems often require higher temperatures and pressures to facilitate the exchange. tn-sanso.co.jpresearchgate.net The choice of metal and support can influence the selectivity of the deuteration. acs.org Flow synthesis methods using heterogeneous catalysts and microwave heating have been developed to improve the efficiency and scalability of H/D exchange reactions. tn-sanso.co.jp

Catalyst TypeMetal ExamplesConditionsDeuterium Source
Homogeneous Iridium, Rhodium, Ruthenium, Iron nih.govosti.govacs.orgMild (e.g., 50-80°C) nih.govacs.orgD₂O, Benzene-d₆ tn-sanso.co.jpnih.govacs.org
Heterogeneous Platinum, Palladium, Rhodium on supports researchgate.netacs.orgElevated temperature and pressure tn-sanso.co.jpresearchgate.netD₂O, D₂ gas tn-sanso.co.jpresearchgate.net

De novo Synthesis with Deuterated Building Blocks

An alternative to H/D exchange is the de novo synthesis of the target molecule using building blocks that already contain deuterium. symeres.com This approach offers excellent control over the location of the deuterium atoms. For the synthesis of 4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5, this would involve using a deuterated phenyl group, such as benzene-d6 or a derivative, in the coupling reaction to form the biphenyl (B1667301) core.

The synthesis can be designed to incorporate the deuterated fragment at a specific step. symeres.com For example, a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, could be employed. chemicalbook.com In this case, one of the coupling partners would be a deuterated arylboronic acid or ester, and the other would be an aryl halide. The use of deuterated starting materials ensures that the deuterium is located precisely where intended in the final product. nih.gov This method is particularly useful when specific labeling patterns are required that are difficult to achieve through H/D exchange. nih.gov The synthesis of various deuterated building blocks, including those for heterocycles, has been developed to support this approach. rsc.org

Regioselective Deuteration of Biphenyl and Aromatic Amine Substructures

Achieving the specific deuteration pattern of this compound, where one of the phenyl rings is fully deuterated, requires methods that can selectively introduce deuterium onto one of the aromatic rings of the biphenyl scaffold or by building the molecule from a perdeuterated phenyl ring.

Synthetic Pathways Targeting Specific Aromatic Ring Deuteration (e.g., for 2',3',4',5',6'-d5)

The most direct method to synthesize this compound is through a cross-coupling reaction, such as the Suzuki coupling. chemicalbook.com This would involve coupling a substituted aminophenyl boronic acid or halide with a perdeuterated phenyl halide or boronic acid. For example, the reaction of 4-bromo-2-methylaniline (B145978) with phenylboronic acid-d5 would yield the desired product. chemicalbook.com The synthesis of various deuterated biphenyls has been reported, demonstrating the feasibility of this approach. osti.gov

Another strategy involves the deuteration of a pre-formed biphenyl skeleton. However, achieving regioselectivity to deuterate only one ring can be challenging. Directing groups on one of the rings can influence the site of H/D exchange. For biphenyl itself, methods for preparing deuterated versions like biphenyl-d10 (B48426) have been developed. osti.gov The challenge lies in preventing deuteration of the substituted amino- and methyl-bearing ring.

A Grignard reagent-based method can also be envisioned. youtube.com This would involve the formation of a Grignard reagent from a dihalobiphenyl, followed by quenching with a deuterium source like D₂O. However, controlling the regioselectivity of this reaction to deuterate only one ring would be difficult.

Methodologies for Deuterating Amine-Containing Aromatic Compounds

The presence of an amino group on the aromatic ring influences the conditions required for deuteration. The amino group is an activating group, making the aromatic ring more susceptible to electrophilic substitution, which is the mechanism for many acid-catalyzed H/D exchange reactions. nih.gov

Acid-catalyzed H/D exchange is a common method for deuterating aromatic amines. nih.gov Using a deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD), can serve as both the catalyst and the deuterium source. nih.gov The reaction proceeds via electrophilic aromatic substitution, with deuterium being incorporated at the electron-rich positions of the ring. nih.gov In strongly acidic solutions, the aniline (B41778) may be protonated, which deactivates the ring towards further exchange. nih.gov

Novel methods for the preparation of selectively deuterated aromatic amino acids have also been developed, which can be adapted for other aromatic amines. nih.gov Furthermore, general and versatile methods for the synthesis of selectively deuterated amines have been reported, which could be applied to the synthesis of the target molecule. nih.gov

Analytical Confirmation of Deuterium Labeling and Purity

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds. nih.gov By comparing the mass spectrum of the deuterated compound to its non-deuterated analogue, the number of incorporated deuterium atoms can be determined from the mass shift. The isotopic enrichment can be calculated by analyzing the distribution of isotopologue peaks. rsc.org Techniques like electrospray ionization (ESI) coupled with HRMS are particularly useful for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of the molecule and the specific sites of deuteration. rsc.org

¹H NMR: In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. This allows for the confirmation of the positions of deuteration.

²H NMR: Deuterium NMR can be used to directly observe the deuterium atoms in the molecule, providing further confirmation of their locations.

¹³C NMR: The ¹³C NMR spectrum can also be used to confirm deuteration, as the carbon atoms attached to deuterium will show a characteristic splitting pattern and a shift in their resonance frequency.

A combination of these analytical techniques is typically employed to provide a comprehensive characterization of the synthesized deuterated compound, ensuring both its structural integrity and isotopic purity. rsc.orgcriver.com

Analytical TechniqueInformation Provided
Mass Spectrometry (MS) Determines the number of deuterium atoms incorporated and the overall isotopic enrichment. rsc.orgnih.gov
¹H NMR Shows the absence of signals at the positions where hydrogen has been replaced by deuterium. rsc.org
²H NMR Directly detects the presence and location of deuterium atoms.
¹³C NMR Confirms the attachment of deuterium to specific carbon atoms through characteristic splitting patterns and chemical shifts. symeres.com

Quantitative and Qualitative Assessment of Deuterium Enrichment

The precise determination of deuterium incorporation is a critical step in the validation of deuterated compounds. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for a comprehensive analysis of this compound.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a powerful technique for determining the isotopic purity of deuterated compounds. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the deuterated species compared to its non-deuterated and partially deuterated counterparts can be quantified. nih.gov A strategy involving liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) can be utilized to determine both the isotopic enrichment and the structural integrity of the synthesized compound. rsc.org

The following table illustrates a hypothetical data set from an ESI-HRMS analysis for the determination of deuterium enrichment in a sample of this compound.

IsotopologueTheoretical m/zObserved m/zRelative Abundance (%)Deuterium Enrichment (%)
d0183.1048183.10450.599.2
d1184.1111184.11091.0
d2185.1174185.11721.5
d3186.1237186.12352.0
d4187.1300187.12984.8
d5188.1363188.136190.2

Note: This table is a representation of potential data and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy provides further insight into the location and extent of deuterium incorporation. While ¹H NMR can be used to observe the disappearance of signals at specific positions, ²H (Deuterium) NMR directly detects the deuterium nuclei, offering a more selective and often quantitative measure of deuterium enrichment at each labeled site. numberanalytics.com A combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov For complex molecules, two-dimensional NMR techniques can also be employed to confirm the sites of deuteration.

The following table presents a hypothetical summary of NMR data for this compound.

Position¹H NMR Signal²H NMR SignalInterpretation
2'AbsentPresentHigh level of deuteration
3'AbsentPresentHigh level of deuteration
4'AbsentPresentHigh level of deuteration
5'AbsentPresentHigh level of deuteration
6'AbsentPresentHigh level of deuteration
Aromatic (non-deuterated ring)PresentAbsentNo deuteration
MethylPresentAbsentNo deuteration
AminoPresentAbsentNo deuteration

Note: This table is a representation of potential data and is for illustrative purposes.

Chromatographic Purity Assessment of Synthesized Deuterated Analogues

Ensuring the chemical purity of this compound is as crucial as determining its isotopic enrichment. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds. oup.com When coupled with a suitable detector, such as a UV-Vis or a mass spectrometer (LC-MS), HPLC can separate the target compound from any starting materials, by-products, or other impurities.

For aromatic amines, reversed-phase HPLC is a common approach. A method utilizing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be appropriate for the analysis of this compound. The chromatographic conditions are optimized to achieve good resolution between the main peak and any potential impurities.

The following table illustrates a hypothetical result from an HPLC purity analysis of a synthesized batch of this compound.

Peak NumberRetention Time (min)Area (%)Identification
13.20.8Impurity 1
25.198.9This compound
36.40.3Impurity 2

Note: This table is a representation of potential data and is for illustrative purposes.

For a more comprehensive analysis, tandem mass spectrometry (LC-MS/MS) can be employed. This technique provides not only retention time data but also mass-to-charge ratio and fragmentation patterns, which can help in the identification of any co-eluting impurities. nih.gov

Advanced Analytical Applications of 4 Amino 3 Methylbiphenyl 2 ,3 ,4 ,5 ,6 D5 As a Reference Standard

Internal Standardization in Mass Spectrometry-Based Assays

Mass spectrometry (MS) coupled with chromatographic separation is a powerful tool for the detection and quantification of a wide array of analytes. However, its accuracy can be hampered by several factors, including variations in sample preparation, instrument response, and matrix effects. The use of a stable isotope-labeled internal standard, such as 4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5, is a robust strategy to overcome these challenges.

Principles of Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. scbt.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of interest, 4-amino-3-methylbiphenyl (B43380). scbt.com This deuterated standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms.

Once the spike is added and thoroughly mixed with the sample to ensure isotopic homogeneity, the sample undergoes extraction, purification, and analysis by mass spectrometry. scbt.com The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). The concentration of the analyte in the original sample is then calculated based on the measured isotope ratio of the spiked sample, the known amount of the spike added, and the isotopic compositions of the analyte and the spike. scbt.com Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, which allows for the correction of procedural losses and variations. researchgate.net

Calibration Curve Generation and Linearity Assessment using Deuterated Standards

For accurate quantification across a range of concentrations, a calibration curve is essential. When using a deuterated internal standard like this compound, the calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. nih.gov A series of calibration standards are prepared with a constant concentration of the internal standard and varying concentrations of the analyte. nih.gov

The use of a deuterated internal standard significantly improves the linearity of the calibration curve, even when the detector response for the analyte itself is not linear. This is because any non-linearities in the instrument's response will affect both the analyte and the internal standard similarly, and the ratio of their signals will remain proportional to the analyte's concentration. The linearity of the calibration curve is assessed by calculating the coefficient of determination (R²), which should ideally be close to 1.

Table 1: Illustrative Example of Data for a Calibration Curve

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1.01,52015,1000.101
5.07,65015,2500.502
10.015,30015,1801.008
25.038,00015,2002.500
50.075,50015,1504.983
100.0151,00015,1209.987

This table presents hypothetical data to illustrate the linear relationship achieved when using a deuterated internal standard.

Mitigation of Matrix Effects, Ion Suppression, and Ion Enhancement

Matrix effects are a significant challenge in mass spectrometry, particularly with electrospray ionization (ESI). These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Ion suppression occurs when matrix components compete with the analyte for ionization, reducing the analyte's signal. Conversely, ion enhancement is the less common phenomenon where matrix components increase the analyte's ionization efficiency.

The use of a deuterated internal standard like this compound is a highly effective strategy for mitigating matrix effects. Since the deuterated standard has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable quantitative results.

Table 2: Hypothetical Research Findings on Matrix Effect Mitigation

Sample MatrixAnalyte Response (without IS)Analyte Response (with IS)Internal Standard ResponseAnalyte/IS Ratio% Recovery
Solvent Standard100,000101,000100,5001.005100.0
Plasma Extract75,00076,00075,5001.00775.2 (without IS), 100.2 (with IS)
Urine Extract60,00061,00060,2001.01359.7 (without IS), 100.8 (with IS)

This table illustrates how a deuterated internal standard can correct for signal suppression in different biological matrices, resulting in accurate recovery calculations.

Chromatographic Method Development and Validation

The development of robust and reliable chromatographic methods is crucial for the separation and subsequent quantification of analytes. This compound plays a vital role in both the optimization and validation of these methods.

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

In the development of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 4-amino-3-methylbiphenyl, its deuterated analog is invaluable. During method optimization, parameters such as mobile phase composition, gradient elution profile, flow rate, and column chemistry are adjusted to achieve optimal separation, peak shape, and sensitivity. By monitoring both the analyte and the internal standard, chromatographers can ensure that the chosen conditions are suitable for both compounds and that they co-elute or have a consistent, small retention time difference. This co-elution is critical for the effective correction of matrix effects. The stability of the deuterated standard under various LC conditions also provides confidence in the robustness of the method.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

For volatile and semi-volatile compounds like aromatic amines, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique. Similar to LC-MS, the use of this compound as an internal standard in GC-MS analysis is essential for accurate quantification. Aromatic amines often require derivatization to improve their volatility and chromatographic behavior. scbt.com The deuterated internal standard undergoes the same derivatization reaction as the analyte, thereby correcting for any inconsistencies or incomplete reactions during this sample preparation step. The nearly identical retention times and fragmentation patterns (with a predictable mass shift) of the analyte and the internal standard in the mass spectrometer further enhance the reliability of the quantification.

Assessment of Analytical Method Accuracy and Precision

The use of stable isotope-labeled internal standards, such as this compound, is fundamental to ensuring the accuracy and precision of analytical methods, particularly those employing mass spectrometry. In quantitative analysis, accuracy refers to the closeness of a measured value to a known or accepted true value, while precision represents the closeness of repeated measurements to each other. Deuterated standards are ideal for minimizing analytical variability because they have nearly identical chemical and physical properties to their non-labeled counterparts (analytes) but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. nih.gov

This similarity allows the internal standard to track the analyte through the entire analytical process, including sample extraction, cleanup, derivatization, and instrumental analysis. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, enabling accurate correction and quantification.

Research studies on the analysis of related aromatic amines demonstrate the high levels of accuracy and precision achievable with methods that incorporate internal standards. For instance, a method developed for the simultaneous determination of 58 aromatic amines in textiles reported excellent recovery and precision. nih.gov The accuracy, measured as recovery, ranged from 88% to 116%, with precision values (expressed as intra- and inter-day relative standard deviations) between 1.8% and 12.1%. nih.gov Similarly, a gas chromatography-mass spectrometry (GC-MS) method for determining aromatic amines in hair dye samples showed recoveries between 92.2% and 98.4%, with relative standard deviations (RSDs) from 0.7% to 4.2%. nih.gov

These findings highlight the effectiveness of using appropriate internal standards to develop robust and reliable analytical methods. This compound serves this purpose for the analysis of its non-deuterated analogue, 4-amino-3-methylbiphenyl, and other structurally similar aromatic amines.

Table 1: Representative Accuracy and Precision Data for Aromatic Amine Analysis Using Isotope Dilution Mass Spectrometry

ParameterPerformance MetricValue RangeReference
Accuracy Recovery88% - 116% nih.gov
Recovery92.2% - 98.4% nih.gov
Precision Intra- & Inter-Day RSD1.8% - 12.1% nih.gov
Relative Standard Deviation (RSD)0.7% - 4.2% nih.gov

Applications in Environmental and Forensic Analytical Chemistry

Aromatic amines are a class of compounds used in the manufacturing of dyes, pesticides, and rubber products, and their presence in the environment is a significant concern due to their potential carcinogenicity. capes.gov.brpharmaffiliates.com The quantitative analysis of these compounds in complex environmental matrices such as water, soil, and consumer products like textiles and dyed hair is a challenging analytical task. nih.govnih.gov These samples often contain a multitude of interfering substances that can affect the accuracy and sensitivity of the analysis.

The use of this compound as an internal standard in isotope dilution mass spectrometry (IDMS) is a powerful strategy to overcome these challenges. This approach is particularly effective when coupled with highly selective and sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). nih.govcornell.edu

For example, in the analysis of aromatic amines from azo dyes in textiles, a straightforward LC-MS/MS method was developed that required minimal sample cleanup. nih.gov The method demonstrated excellent linearity and achieved low limits of quantification, ranging from 1 to 10 mg kg⁻¹. nih.gov Another study focused on analyzing carcinogenic aromatic amines in hair dye and henna samples, developing a GC-MS method capable of detecting concentrations as low as 0.02 to 0.20 ng/g. nih.gov The robustness of these methods relies heavily on the ability of the internal standard to compensate for matrix effects and variations in extraction efficiency. nih.gov By adding a known quantity of 4-Amino-3-methylbiphenyl-d5 to a sample at the beginning of the workflow, analysts can accurately determine the concentration of the target analyte despite the complexity of the sample matrix.

Table 2: Research Findings on Quantitative Analysis of Aromatic Amines in Complex Samples

MatrixAnalytical TechniqueKey FindingsReference
Textiles HPLC-MS/MSQuantification of 58 aromatic amines; LLOQs of 1-10 mg kg⁻¹; recoveries of 88-116%. nih.gov
Hair Dyes/Henna GC-MSDetection limits of 0.02-0.20 ng/g; recoveries of 92.2-98.4%. nih.gov
Meat Samples LC/MSAnalysis of heterocyclic aromatic amines; recoveries of 84.7%-108.5%; RSDs of 2.4%-6.6%. nih.gov
Workplace Air/Water GC-MSEvaluation of the stability of six carcinogenic aromatic amines under various conditions. cornell.edu

In forensic science, the unambiguous identification and quantification of trace organic compounds are critical. Samples encountered in forensic investigations, such as biological fluids, illicit drug seizures, or fire debris, are often highly complex. The principles that make this compound a valuable standard in environmental analysis are directly transferable to forensic applications.

While specific published applications in forensic case reports may be limited, the methodology is well-established. The use of stable isotope-labeled internal standards is considered a gold standard in forensic toxicology for quantifying drugs and their metabolites in biological samples like urine and blood. nih.gov This is because forensic samples can exhibit significant matrix variability from one sample to another, and deuterated standards are exceptionally effective at correcting for this.

The analysis of trace amounts of aromatic amines could be relevant in forensic contexts such as arson investigation (as byproducts of combustion) or in the analysis of illicitly manufactured dyes or explosives. The use of 4-Amino-3-methylbiphenyl-d5 would allow for the development of highly sensitive and specific quantitative methods using GC-MS or LC-MS/MS. By mimicking the target analyte's behavior during analysis, the deuterated standard ensures that the results are reliable and defensible in a legal setting, providing the necessary accuracy and precision for trace-level quantification.

Mechanistic and Biochemical Investigations Employing 4 Amino 3 Methylbiphenyl 2 ,3 ,4 ,5 ,6 D5

Investigation of Kinetic Isotope Effects (KIEs) in Aromatic Amine Reactions

The kinetic isotope effect (KIE) is a powerful method used to determine reaction mechanisms by studying the change in reaction rate upon isotopic substitution. epfl.ch The difference in mass between hydrogen and deuterium (B1214612) leads to different zero-point vibrational energies for C-H and C-D bonds; the C-D bond is stronger and requires more energy to break. princeton.edu Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, an observation known as a primary KIE. princeton.edu

In reactions involving 4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5, both primary and secondary isotope effects can be investigated.

Primary KIE : A primary KIE would be observed if a carbon-deuterium bond on the 2',3',4',5',6'-pentadeuterophenyl ring is broken during the rate-determining step of a reaction. For instance, in an electrophilic aromatic substitution reaction targeting this ring, the rate for the deuterated compound would be significantly slower than for its non-deuterated counterpart. The magnitude of the KIE (expressed as the ratio of rate constants, kH/kD) provides information about the transition state. epfl.ch

Secondary KIE : Secondary KIEs occur when the isotopically substituted bond is not broken in the rate-limiting step, but its environment changes, for example, due to a change in hybridization of the attached carbon atom. princeton.edursc.org For many reactions of aromatic amines, such as enzymatic oxidation at the nitrogen atom, the deuterated phenyl ring of this compound is not the primary reaction site. However, changes in the electronic structure of the molecule during the reaction can still lead to small but measurable secondary isotope effects. rsc.org

Table 1: Illustrative Kinetic Isotope Effect Data for a Hypothetical Reaction This table presents hypothetical data to illustrate how KIE is calculated and interpreted. It does not represent actual experimental results for this specific reaction.

CompoundHypothetical ReactionRate Constant (s⁻¹)Kinetic Isotope Effect (kH/kD)Interpretation
4-Amino-3-methylbiphenyl (B43380) (Non-labeled)Aromatic C-H/C-D Bond CleavagekH = 2.4 x 10⁻⁴6.0Significant primary KIE suggests C-H/C-D bond cleavage occurs in the rate-determining step.
This compoundkD = 0.4 x 10⁻⁴
4-Amino-3-methylbiphenyl (Non-labeled)N-OxidationkH = 1.5 x 10⁻²1.05Negligible KIE indicates C-D bonds are not broken in the rate-determining step.
This compoundkD = 1.43 x 10⁻²

The magnitude of the KIE is highly sensitive to the structure of the transition state. princeton.edu A large primary KIE (typically 6-8 for deuterium at room temperature) suggests a linear transfer of the hydrogen/deuterium atom in a symmetric transition state where the bond is approximately half-broken. epfl.ch Conversely, a small KIE may indicate an early or late transition state, or that the bond-breaking step is not the sole rate-determining step of the reaction. epfl.chprinceton.edu

By comparing the reaction rates of 4-Amino-3-methylbiphenyl and its d5-labeled analogue, researchers can definitively determine if the cleavage of a C-H bond on the phenyl ring is the rate-limiting event. If a significant KIE is observed, it confirms that this bond cleavage is kinetically important. If no KIE is measured, the rate-limiting step must occur elsewhere, such as the initial binding to an enzyme or a subsequent rearrangement step. epfl.ch

Elucidation of Metabolic Pathways and Biotransformation Mechanisms

Isotopic labeling is an invaluable technique for tracing the metabolic fate of xenobiotics. The metabolism of aromatic amines can lead to the formation of reactive intermediates that may interact with cellular macromolecules like DNA. nih.gov Using this compound allows for the unambiguous tracking of the molecule and its various metabolic products.

In vitro systems, such as liver microsomes which contain cytochrome P450 enzymes, are commonly used to study drug metabolism. nih.gov When this compound is incubated in such a system, its metabolic fate can be followed over time. The key advantage of the deuterated compound is that its molecular weight is 5 Daltons higher than the unlabeled version. This mass difference allows for easy detection and quantification by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS).

The deuterated compound and its metabolites can be clearly distinguished from endogenous molecules in the biological matrix, eliminating background interference. This methodology allows for precise characterization of the full metabolic profile, including both major and minor metabolic pathways. Studies on other deuterated substrates have demonstrated the utility of this approach for quantifying label loss and metabolic flux. nih.gov

Aromatic amines undergo extensive Phase I (oxidation) and Phase II (conjugation) metabolism. Oxidative reactions, often catalyzed by monoamine oxidases or cytochrome P450s, can occur on the aromatic rings (hydroxylation) or at the amino group (N-oxidation). nih.govmdpi.com The specific placement of the deuterium label in this compound is critical for identifying the exact site of these modifications.

For example:

Hydroxylation on the non-labeled ring: If oxidation occurs on the phenyl ring containing the methyl and amino groups, the resulting metabolite will retain the full d5 label, and its mass will be M+16+5 (where M is the mass of the unlabeled parent compound).

Hydroxylation on the deuterated ring: If oxidation occurs on the deuterated ring, one deuterium atom is replaced by a hydroxyl group. The resulting metabolite will be d4-labeled, and its mass will be M+16+4.

This precise mass information, obtained via high-resolution mass spectrometry, allows researchers to pinpoint the location of metabolic attack. The same principle applies to identifying the products of conjugation reactions, such as glucuronidation or sulfation, where large chemical groups are added to the molecule.

Table 2: Expected Mass-to-Charge Ratios (m/z) for Potential Metabolites This table shows theoretical m/z values in positive ion mode [M+H]⁺ to illustrate how deuterium labeling aids in metabolite identification.

Compound/MetaboliteChemical Formula (Unlabeled)Expected m/z (Unlabeled)Expected m/z (d5-labeled)Mass Shift (Δm/z)Inferred Metabolic Reaction
Parent CompoundC₁₃H₁₃N184.11189.14+5N/A
N-Oxide ProductC₁₃H₁₃NO200.11205.14+5N-Oxidation
Hydroxylation (non-labeled ring)C₁₃H₁₃NO200.11205.14+5Hydroxylation
Hydroxylation (deuterated ring)C₁₃H₁₂D₄NO200.11204.14+4Hydroxylation with loss of one D
Glucuronide ConjugateC₁₉H₂₁NO₇376.14381.17+5Glucuronidation

Isotopic Labeling for Advanced Spectroscopic Characterization

Beyond metabolic studies, isotopic labeling is crucial for advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov NMR is a powerful tool for determining molecular structure and studying dynamic processes at an atomic level. nih.gov However, for complex molecules, the ¹H NMR spectra can be crowded with overlapping signals, making interpretation difficult. whiterose.ac.uk

Deuteration, as in this compound, provides a solution to this problem. Since deuterium is not observed in standard ¹H NMR, replacing protons with deuterons effectively "silences" parts of the molecule. sigmaaldrich.com In the ¹H NMR spectrum of the d5-labeled compound, the complex signals corresponding to the five protons on one of the phenyl rings would disappear. This spectral simplification allows researchers to focus on the remaining proton signals from the amino group, the methyl group, and the other phenyl ring.

This approach is especially powerful when studying the interaction of this molecule with a biological target, such as a receptor protein or a DNA sequence. By comparing the NMR spectrum of the bound ligand with that of the free ligand, researchers can identify which parts of the molecule are involved in the interaction. The simplification afforded by deuteration makes it easier to observe subtle changes in chemical shifts and peak intensities upon binding, providing precise structural information about the binding mode. utoronto.canih.gov

Table 3: Comparison of ¹H NMR Signals for Labeled and Unlabeled 4-Amino-3-methylbiphenyl

Proton EnvironmentSignal in Unlabeled Compound?Signal in d5-labeled Compound?Utility of Labeling
-NH₂YesYesAllows unambiguous assignment and monitoring of signals on the non-deuterated ring and functional groups during binding or reaction studies.
-CH₃YesYes
Protons on non-labeled ringYesYes
Protons on labeled ring (H-2' to H-6')YesNo

Application in High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. In the context of this compound, the primary application of deuterium labeling lies in the simplification and interpretation of proton (¹H) NMR spectra.

Deuterium (²H) has a different nuclear spin (I=1) and a much smaller gyromagnetic ratio compared to protium (B1232500) (¹H, I=1/2). As a result, deuterium nuclei resonate at a significantly different frequency from protons and are typically not observed in a standard ¹H NMR experiment. The substitution of the five protons on the 2',3',4',5',6' positions of the biphenyl (B1667301) system with deuterium atoms effectively renders that aromatic ring "invisible" in the ¹H NMR spectrum. This selective silencing of signals is invaluable for unambiguously assigning the remaining proton resonances of the substituted phenyl ring and the methyl group.

While specific NMR data for this compound is not widely published, the expected ¹H NMR spectrum can be inferred by comparison with its non-deuterated counterpart, 4-Amino-3-methylbiphenyl, and related compounds like 4-methylbiphenyl. rsc.orgrsc.orgchemicalbook.com The complex multiplet patterns arising from the coupling between protons on both aromatic rings in the non-deuterated compound would be greatly simplified in the deuterated analogue. The signals for the protons at positions 2, 5, and 6 on the amino- and methyl-substituted ring would remain, and their coupling patterns would be easier to analyze without the overlapping signals from the other ring.

The use of deuterated compounds is a well-established strategy in NMR-based studies, particularly for large biomolecules where spectral overlap is a significant challenge. nih.gov Methods for the selective deuteration of aromatic amino acids and other organic molecules are continually being refined to facilitate such detailed NMR investigations. nih.govnih.gov

Table 1: Comparison of Expected ¹H NMR Data for 4-Amino-3-methylbiphenyl and its d5-Deuterated Analog in a Non-polar Solvent (e.g., CDCl₃)

Proton Expected Chemical Shift (ppm) in 4-Amino-3-methylbiphenyl Expected Chemical Shift (ppm) in this compound Expected Multiplicity
H-2~ 7.0 - 7.2~ 7.0 - 7.2Singlet or narrow doublet
H-5~ 7.2 - 7.4~ 7.2 - 7.4Doublet
H-6~ 6.7 - 6.9~ 6.7 - 6.9Doublet of doublets
-CH₃~ 2.2 - 2.4~ 2.2 - 2.4Singlet
-NH₂Variable (broad)Variable (broad)Singlet (broad)
H-2', H-6'~ 7.5 - 7.7Absent-
H-3', H-5'~ 7.4 - 7.5Absent-
H-4'~ 7.3 - 7.4Absent-
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data for the non-deuterated compound is estimated based on analogous structures.

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of a molecule by probing its vibrational modes. The strategic incorporation of deuterium in this compound offers a distinct advantage for vibrational analysis.

The vibrational frequency of a bond is primarily dependent on the bond strength and the masses of the connected atoms. Due to the increased mass of deuterium compared to protium, C-D bonds vibrate at lower frequencies than C-H bonds. This isotopic shift is a powerful tool for assigning specific vibrational modes.

In the IR and Raman spectra of this compound, the characteristic C-H stretching vibrations of the aromatic rings, typically found in the 3000-3100 cm⁻¹ region, would be supplemented by new, intense bands in the so-called "silent region" of the spectrum (approximately 2100-2300 cm⁻¹), which correspond to the C-D stretching modes. nih.govnih.gov This region is generally free from other fundamental vibrations, making the C-D bands excellent and unambiguous reporters for the deuterated parts of the molecule. Similarly, C-D bending modes would appear at lower frequencies compared to their C-H counterparts.

Table 2: Key Expected Vibrational Modes for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) for Non-deuterated Aromatic C-H Expected Frequency Range (cm⁻¹) for Aromatic C-D Spectroscopy Technique
C-H Stretch (non-deuterated ring)3000 - 3100-IR, Raman
C-D Stretch (deuterated ring)-2100 - 2300IR, Raman
Aromatic C=C Stretch1450 - 16001450 - 1600IR, Raman
C-H In-plane Bend1000 - 1300-IR, Raman
C-D In-plane Bend-~750 - 950IR, Raman
C-H Out-of-plane Bend675 - 900-IR, Raman
C-D Out-of-plane Bend-~500 - 700IR, Raman
N-H Stretch3300 - 35003300 - 3500IR
Note: These are approximate ranges and can be influenced by the specific molecular environment and intermolecular interactions.

Electron Paramagnetic Resonance (EPR) Studies of Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, i.e., molecules with unpaired electrons, such as radical intermediates. In the study of reaction mechanisms involving aromatic amines, EPR is instrumental in identifying and characterizing transient radical cations that are often formed during oxidative processes.

The use of this compound is particularly advantageous in EPR studies. The EPR spectrum of a radical is defined by its g-factor and the hyperfine coupling of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N). This hyperfine coupling results in the splitting of the EPR signal into multiple lines, creating a characteristic pattern that can be used to identify the radical and map the distribution of the unpaired electron's spin density.

When the radical cation of 4-Amino-3-methylbiphenyl is generated, the unpaired electron will interact with the protons on both rings and the nitrogen atom of the amino group. This can lead to a complex and poorly resolved EPR spectrum. By replacing the five protons on one ring with deuterons, the spectrum is significantly simplified. The hyperfine coupling constant of deuterium is approximately 6.5 times smaller than that of a proton. In many cases, this smaller coupling is not resolved, leading to a collapse of the multiplet structure caused by those nuclei into a single, narrower line. This spectral simplification allows for a more accurate determination of the hyperfine coupling constants of the remaining protons and the nitrogen atom, providing a clearer picture of the electronic structure of the radical intermediate. nih.govnih.gov

Studies on radical cations of various aromatic amines have demonstrated the power of EPR in elucidating their electronic structure. nih.govrsc.orgmdpi.com The investigation of frustrated radical pairs and intermediates in enzyme catalysis often relies on the precise analysis of EPR spectra, which is greatly facilitated by isotopic labeling. nih.govnih.gov

Table 3: Expected Hyperfine Coupling in the EPR Spectrum of the Radical Cation

Nucleus Expected Hyperfine Coupling (Gauss) in [4-Amino-3-methylbiphenyl]•+ Expected Hyperfine Coupling (Gauss) in [4-Amino-3-methylbiphenyl-d5]•+ Effect of Deuteration
¹⁴N (amino group)5 - 105 - 10No change
¹H (methyl group)3 - 63 - 6No change
¹H (positions 2, 5, 6)1 - 51 - 5No change, but easier to resolve
¹H (positions 2', 3', 4', 5', 6')0.5 - 4Replaced by ²H couplingLarge splittings removed
²H (positions 2', 3', 4', 5', 6')-~0.1 - 0.6Unresolved or very small splittings
Note: Hyperfine coupling values are highly dependent on the radical's conformation and environment. The values presented are estimates based on similar aromatic amine radical cations.

Role in Chemical Biology Research and Pre Clinical Candidate Evaluation

Modulation of Metabolic Stability via Deuterium (B1214612) Substitution

Deuteration is a key strategy to mitigate metabolic liabilities of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. This increased bond strength can slow down the rate of metabolism, particularly for pathways involving cytochrome P450 (CYP) enzymes. researchgate.net

Aromatic amines and biphenyl (B1667301) structures are common motifs in pharmacologically active compounds but are often susceptible to metabolic oxidation. Key strategies to enhance their metabolic resistance include:

Blocking Metabolic Hotspots: Introducing deuterium at sites known to be prone to oxidation can effectively "block" or slow down metabolism at that position. For aromatic rings, these "hotspots" are often the para-position. mdpi.com

Deactivation of Aromatic Rings: The introduction of electron-withdrawing groups can make the aromatic ring less susceptible to oxidative metabolism. nih.gov

Steric Hindrance: Placing bulky groups near a metabolically labile site can sterically hinder the approach of metabolic enzymes. nih.gov

Bioisosteric Replacement: Replacing a metabolically unstable group with a different, more stable group that retains the desired biological activity is a common strategy. mdpi.comresearchgate.net For instance, replacing a metabolically labile phenyl ring with a deuterated phenyl ring can be considered a subtle yet effective bioisosteric modification.

In the case of 4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5, the deuteration of the entire second phenyl ring is a clear strategy to prevent or slow down the oxidation of this part of the molecule, which is a known metabolic pathway for biphenyl compounds. tno.nlnih.gov

While specific in vitro metabolic stability data for this compound is not publicly available, studies on structurally similar compounds provide strong evidence for the benefits of deuteration.

A relevant example is the study of IQS016, a tyrosine kinase inhibitor bearing a 2-phenylamino substituent. Its deuterated analogue, IQS016-d5, was synthesized using aniline-2,3,4,5,6-d5, the same deuterated precursor for the title compound. In vitro studies using rat liver microsomes demonstrated that the deuterated compound, IQS016-d5, was significantly more stable than its non-deuterated counterpart. mdpi.comtno-pharma.com This suggests that deuteration of the phenyl ring effectively reduced its susceptibility to metabolic degradation.

Another study on deuterated imidazo[1,2-a]pyridine-3-carboxamides showed that the deuterated analogues had longer half-lives and lower clearance in mouse, marmoset monkey, and human liver microsomes compared to the non-deuterated parent compound. nih.gov Specifically, in human microsomes, the half-life of one analogue increased from 30 minutes to 53 minutes upon deuteration. nih.gov

These findings strongly support the hypothesis that this compound would exhibit enhanced metabolic stability in in vitro systems, such as human liver microsomes, compared to its protium (B1232500) analogue. The expected outcome would be a longer half-life (t½) and lower intrinsic clearance (CLint).

Table 1: Illustrative Comparative Metabolic Stability Data of Analogous Deuterated Compounds

Compound Pair In Vitro System Parameter Protium Analogue Deuterated Analogue Fold Improvement Reference
IQS016 / IQS016-d5 Rat Liver Microsomes % Remaining at 60 min <50% Significantly higher Not specified mdpi.com
Imidazopyridine 2 / 30 Human Liver Microsomes Half-life (t½) 30 min 53 min 1.8x nih.gov
Enzalutamide / d3-ENT Rat Liver Microsomes Intrinsic Clearance (CLint) Higher 49.7% lower ~2x nih.gov

Impact on Pharmacokinetic Research in Non-Human Biological Systems

The enhanced metabolic stability of deuterated compounds often translates to improved pharmacokinetic profiles in vivo, which can be initially assessed using non-human biological systems like cellular and ex vivo organ models.

Cellular models, such as the Caco-2 cell line, are widely used to predict the intestinal absorption of drug candidates. nih.govcapes.gov.brresearchgate.netmdpi.com These cells form a monolayer that mimics the human intestinal epithelium, allowing for the study of both passive and active transport mechanisms.

For a compound like this compound, a Caco-2 permeability assay would be employed to determine its apparent permeability coefficient (Papp). While specific data for this compound is not available, the general principle is that deuteration is not expected to significantly alter the fundamental physicochemical properties that govern passive diffusion, such as lipophilicity and molecular size. However, if the parent compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed in Caco-2 cells, deuteration could indirectly influence its transport by altering its interaction with these proteins.

Ex vivo perfused organ models, particularly using human or porcine liver, provide a more complex and physiologically relevant system to study drug metabolism and clearance compared to cell cultures or microsomes. nih.govtno.nltno-pharma.comnih.govresearchgate.net These models maintain the three-dimensional architecture and cellular heterogeneity of the organ, allowing for the investigation of the interplay between metabolism, transport, and biliary excretion. nih.govtno.nltno-pharma.comnih.govresearchgate.net

Development of Deuterated Analogues for Receptor Binding and Enzyme Inhibition Studies

Deuterated compounds are valuable tools in receptor binding and enzyme inhibition studies. nih.gov Ligand binding assays are used to determine the affinity of a compound for its target receptor. giffordbioscience.comyoutube.comyoutube.com In these assays, a labeled ligand (often radiolabeled) competes with the test compound for binding to the receptor.

While deuteration is primarily a strategy to improve pharmacokinetics, it can also subtly influence binding affinity. The slightly different vibrational properties of a C-D bond compared to a C-H bond can lead to minor changes in the conformational flexibility of the molecule, which in turn could affect how it fits into a binding pocket. However, in many cases, the effect on binding affinity is minimal, and the deuterated analogue is expected to have a similar pharmacological profile to the parent compound. nih.gov

For enzyme inhibition studies, deuterated compounds can be particularly insightful. If the enzymatic reaction involves the cleavage of a C-H bond that is deuterated in the analogue, a significant kinetic isotope effect can be observed. This can help to elucidate the mechanism of enzyme inhibition and confirm that the inhibitor's action involves the targeted metabolic step.

Although there are no specific receptor binding or enzyme inhibition studies published for this compound, its utility in such research would be to serve as a metabolically more stable probe to study the interactions of the 4-amino-3-methylbiphenyl (B43380) scaffold with its biological targets, without the confounding factor of rapid metabolic degradation.

Ligand-Receptor Interaction Profiling Using Isotopic Variants

The use of isotopically labeled ligands, such as this compound, is a powerful tool for delineating the intricacies of ligand-receptor binding. In such studies, the deuterated compound can serve as a stable, non-radioactive tracer. When used in conjunction with its non-deuterated counterpart, it enables precise quantification in competitive binding assays analyzed by mass spectrometry.

For instance, a hypothetical competitive binding assay could be designed to evaluate the affinity of a series of novel compounds for a target receptor. In this setup, a known concentration of this compound would act as the 'heavy' labeled competitor. The displacement of the deuterated ligand by unlabeled test compounds would be quantified, allowing for the determination of their binding affinities (Ki values).

Table 1: Hypothetical Ligand-Receptor Binding Data

Test CompoundConcentration (nM)Displacement of Deuterated Ligand (%)Calculated Ki (nM)
Compound A10851.5
Compound B104512.2
Compound C10920.9

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Deuteration at a site of metabolic transformation can lead to a significant kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. researchgate.net This phenomenon is invaluable for studying enzyme inhibition kinetics and elucidating mechanisms of action.

If the metabolism of the parent compound, 4-amino-3-methylbiphenyl, is mediated by an enzyme that hydroxylates the deuterated phenyl ring, the use of this compound would be expected to slow down this metabolic process. By comparing the rate of metabolism of the deuterated and non-deuterated compounds, researchers can quantify the KIE and gain insights into the rate-determining steps of the enzymatic reaction. acs.org This information is crucial for understanding how a drug candidate is processed in the body and for identifying potential sites of metabolic liability.

Table 2: Hypothetical Enzyme Inhibition and KIE Data

CompoundEnzymeMetabolic Rate (pmol/min/mg protein)Kinetic Isotope Effect (kH/kD)
4-Amino-3-methylbiphenylCYP3A4150.24.5
4-Amino-3-methylbiphenyl-d533.4
4-Amino-3-methylbiphenylUGT1A988.91.2
4-Amino-3-methylbiphenyl-d574.1

Applications in Drug Discovery Screening and Lead Optimization (General Principles)

The strategic use of deuterium extends into the broader realms of drug discovery, particularly in the construction of screening libraries and in the detailed exploration of structure-activity relationships.

Library Synthesis of Deuterated Analogues for High-Throughput Screening

High-throughput screening (HTS) campaigns often involve the rapid assessment of large libraries of compounds to identify initial "hits." The inclusion of deuterated analogues, such as derivatives of this compound, within these libraries can offer a significant advantage. The altered metabolic stability of deuterated compounds can reveal active pharmacophores that might otherwise be missed due to rapid metabolic inactivation of their non-deuterated counterparts. nih.gov

The synthesis of a focused library of deuterated analogues allows for a preliminary assessment of the impact of metabolic stabilization on biological activity. This approach can fast-track the identification of more robust lead compounds.

Structure-Activity Relationship (SAR) Studies Incorporating Deuterium

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. wikipedia.orgnih.gov The introduction of deuterium is a subtle structural modification that can provide profound insights into a molecule's SAR. oncodesign-services.com

Emerging Methodologies and Future Directions in Deuterated Biphenyl Amine Research

Chromatographic Deuteration Effects (CDE) in Separation Science

The separation of deuterated compounds from their protiated (non-deuterated) analogues is a fundamental challenge and opportunity in analytical chemistry. The phenomenon, known as the Chromatographic Deuteration Effect (CDE) or Isotope Effect (IE), is particularly relevant when using deuterated compounds like 4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5 as internal standards in quantitative mass spectrometry assays. oup.comnih.gov

Mechanistic Basis of Chromatographic Retention Differences

The substitution of hydrogen with deuterium (B1214612), despite being a minimal structural modification, can lead to observable differences in chromatographic retention times. nih.gov This effect stems from the fundamental physical differences between the C-H and C-D bonds. The C-D bond has a lower zero-point vibrational energy, making it shorter, stronger, and less polarizable than the C-H bond. researchgate.netresearchgate.net These differences in bond properties alter the intermolecular forces between the analyte and the chromatographic stationary phase.

In reversed-phase liquid chromatography (RPLC), the most common separation mode, retention is primarily driven by hydrophobic interactions. cchmc.org Protiated compounds tend to bind more strongly to nonpolar stationary phases (like C18) than their deuterated counterparts. researchgate.netcchmc.org This is because the C-H bond is more polarizable, leading to stronger transient dipole-induced dipole (van der Waals) interactions with the hydrophobic stationary phase. Consequently, deuterated compounds typically have weaker interactions, resulting in shorter retention times—a phenomenon known as an "inverse isotope effect". cchmc.orgnih.gov The magnitude of this retention time shift is dependent on the number of deuterium atoms; molecules with more deuterium substitutions often show a larger shift. researchgate.net

Conversely, in normal-phase chromatography or with polar stationary phases in gas chromatography, a "normal isotope effect" can be observed, where the deuterated compound elutes later than the protiated one. nih.gov The specific nature of the CDE for this compound would depend on the chromatographic system employed. The deuteration on the aromatic ring is expected to produce a more pronounced secondary isotope effect compared to substitution on an aliphatic chain. researchgate.net

Table 1: Summary of Chromatographic Deuteration Effects (CDE)

Chromatography ModeTypical Stationary PhasePrimary InteractionObserved Isotope EffectTypical Elution OrderUnderlying Mechanism
Reversed-Phase (RPLC)Nonpolar (e.g., C18, Phenyl)Hydrophobic / van der WaalsInverseDeuterated (d5) elutes before Protiated (h5)Weaker van der Waals interactions due to lower polarizability of C-D bonds. researchgate.netcchmc.org
Gas Chromatography (GC)Nonpolar (e.g., PDMS)DispersiveInverseDeuterated (d5) elutes before Protiated (h5)Weaker interaction of the deuterated analyte with the stationary phase. nih.gov
Gas Chromatography (GC)Polar (e.g., WAX, Ionic Liquid)Dipole-Dipole / H-BondingNormal or InverseVariableComplex interplay of interactions; polar phases can exhibit a normal effect where the deuterated compound is retained longer. nih.gov

Strategies for Exploiting or Mitigating CDE in Analytical Separations

The Chromatographic Deuteration Effect can be either a useful tool or a significant challenge. When using this compound as an internal standard for its protiated analogue in bioanalytical methods, chromatographic separation is undesirable. oup.com If the analyte and the standard elute at different times, they may experience different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer, compromising quantitative accuracy. oup.comnih.gov Strategies to mitigate CDE focus on achieving co-elution:

Method Optimization: Adjusting the mobile phase composition (e.g., organic modifier content), temperature, or gradient slope can alter selectivity and minimize the separation between isotopologues. researchgate.net

Column Selection: Choosing a different stationary phase chemistry can modulate the interactions and reduce the isotope effect.

Isotope Selection: In some cases, using heavier isotopes like ¹³C or ¹⁵N, which cause negligible chromatographic shifts, is an alternative, though often more expensive, strategy. researchgate.net

Conversely, CDE can be exploited for specific analytical purposes. The ability to separate isotopologues is essential for:

Isotopic Purity Analysis: Gas and liquid chromatography can be used to determine the isotopic enrichment of this compound, separating it from any residual protiated or partially deuterated species. nih.gov

Kinetic Isotope Effect Studies: Separating deuterated reactants and products is fundamental to studying reaction mechanisms. nih.govwikipedia.org

Advanced Computational Approaches for Deuterated Compound Studies

Computational chemistry provides powerful tools to predict and understand the consequences of deuteration at an atomic level. For a molecule like this compound, these methods can offer insights into its structure, stability, and interactions that are difficult to obtain experimentally.

Quantum Chemistry Calculations for Predicting Isotope Effects

Quantum chemistry methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure and energies of molecules with high accuracy. wikipedia.org These calculations are instrumental in predicting isotope effects. The primary mechanism underlying most isotope effects is the difference in zero-point energy (ZPE) between a C-H bond and a C-D bond. nih.gov Because deuterium is heavier, the C-D bond vibrates at a lower frequency, resulting in a lower ZPE.

This fundamental difference can be used to predict:

Kinetic Isotope Effects (KIE): By calculating the ZPE of reactants and transition states, chemists can predict how deuteration will affect reaction rates. wikipedia.org For instance, if a C-H bond is broken in the rate-determining step of a metabolic reaction, replacing it with a C-D bond will significantly slow the reaction, a principle used in drug design to create more stable medicines. nih.gov

Equilibrium Isotope Effects (EIE): Deuteration can shift chemical equilibria. For example, secondary β-deuterium isotope effects have been shown to increase the basicity of amines. nih.govnih.gov This is attributed to the lower ZPE of a C-H bond adjacent to an amine nitrogen. researchgate.netnih.gov Quantum calculations can model this effect for the amino group of this compound, predicting subtle changes in its pKa compared to the non-deuterated form.

Chromatographic Behavior: Molecular modeling can estimate the binding energies between deuterated and non-deuterated analytes and a model of the stationary phase, providing a theoretical explanation for the observed chromatographic retention order. oup.com

Molecular Dynamics Simulations for Conformational and Binding Behavior

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion and behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational dynamics and intermolecular interactions.

For this compound, MD simulations can be particularly insightful for:

Conformational Analysis: Biphenyl (B1667301) compounds are not planar; the two phenyl rings are twisted relative to each other. nih.gov The precise dihedral angle is a balance between steric hindrance of the ortho-substituents and electronic stabilization from π-conjugation. nih.gov MD simulations can explore the conformational landscape of the molecule, revealing how the increased mass of the deuterated ring might subtly alter the torsional dynamics and preferred conformations.

Binding Interactions: If this molecule is a ligand for a biological target (e.g., a receptor or enzyme), MD simulations can model the binding process. By simulating the deuterated and protiated ligands in the binding site, researchers can analyze differences in binding stability, residence time, and the specific intermolecular contacts (like hydrogen bonds or hydrophobic interactions) that are formed.

Table 2: Application of Computational Methods to Deuterated Biphenyl Amines

Computational MethodPrimary OutputApplication to 4-Amino-3-methylbiphenyl-d5
Quantum Chemistry (e.g., DFT)Electronic Structure, Zero-Point Energies, Binding EnergiesPredicting changes in basicity (pKa), metabolic stability (KIE), and interaction energies with chromatographic phases. oup.comwikipedia.orgnih.gov
Molecular Dynamics (MD)Atomic Trajectories, Conformational Sampling, Interaction DynamicsSimulating the effect of deuteration on the biphenyl torsional angle and studying its binding dynamics with biological macromolecules. nih.gov

Integration with Systems Biology and Multi-Omics Research

Deuterated compounds are invaluable tools in systems biology, where the goal is to understand the complex interactions within a biological system as a whole. simsonpharma.com By integrating data from various "omics" fields (genomics, proteomics, metabolomics), researchers can build comprehensive models of cellular processes. Stable isotope labeling is a cornerstone of these efforts. nih.gov

This compound can serve multiple roles in this context:

Metabolic Tracing: If this compound or a precursor is part of a metabolic pathway, its deuterated form can be used as a tracer. simsonpharma.com By administering the labeled compound to cells or an organism and analyzing its downstream metabolites using mass spectrometry, researchers can map metabolic fluxes and identify novel biotransformation products. This is crucial for understanding both normal physiology and the metabolic dysregulation that occurs in disease.

Quantitative Proteomics: In proteomics, stable isotope labeling is the gold standard for accurate protein quantification. While this specific compound may not be used directly, the principles are transferable. In approaches like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or dimethyl labeling, one cell population is grown with "light" isotopes and another with "heavy" (e.g., deuterated) isotopes. nih.gov The samples are then combined, and the relative peak intensities in the mass spectrometer provide precise quantification of protein abundance changes between the two conditions.

Multi-Omics Integration: Data from studies using deuterated tracers can be integrated with transcriptomic and genomic data to build a more complete picture. nih.gov For example, observing the altered metabolism of a deuterated compound could be correlated with changes in the expression of specific metabolic enzyme genes. This multi-omics approach allows researchers to connect genetic variations to functional outcomes at the protein and metabolite levels, providing deeper insights into disease mechanisms and potential therapeutic targets. nih.gov The use of deuterated standards ensures the analytical rigor required to generate high-quality data for these complex integrative analyses.

Isotope Tracing in Metabolomics and Flux Analysis

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative metabolomics, particularly in studies employing liquid chromatography-mass spectrometry (LC-MS). These standards are critical for correcting analytical variability, including matrix-induced ion suppression, chromatographic shifts, and fluctuations in instrument response. nih.gov In the context of aromatic amine research, deuterated analogues such as this compound serve as ideal internal standards for the precise quantification of their non-deuterated, or proteo, counterparts in complex biological matrices. The parent compound, 4-Amino-3-methylbiphenyl (B43380), is a recognized carcinogenic aromatic amine, and monitoring its metabolic fate is crucial for toxicological and exposure assessment studies.

When this compound is spiked into a biological sample, it co-elutes with the unlabeled analyte during chromatography but is distinguished by its higher mass in the mass spectrometer. This allows for ratiometric quantification, which significantly improves the accuracy and precision of the measurement. The deuterium kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow metabolic reactions involving C-H bond cleavage, is a key consideration. nih.govnih.gov While this effect is exploited in designing drugs with longer half-lives, in its role as an internal standard, the primary advantage of the deuterated compound is its chemical near-identity to the analyte, ensuring similar behavior during sample extraction and analysis, while its mass difference allows for clear differentiation. nih.govacs.org

Metabolic flux analysis, which investigates the rates of metabolic reactions, also benefits from isotope tracers. While compounds like this compound are primarily used as exogenous standards for quantification, the principles of isotope tracing are central to understanding the biotransformation pathways of xenobiotics. By exposing a biological system to a labeled compound, researchers can trace the appearance of the label in various metabolites, elucidating pathways of activation (e.g., N-hydroxylation) and detoxification.

PropertyValueReference
Compound Name This compound
Molecular Formula C13H8D5N
Molecular Weight 188.28
Primary Application Internal Standard for Mass Spectrometry nih.govacs.org
Key Benefit in Metabolomics Corrects for analytical variability and matrix effects nih.gov

Proteomics Applications with Deuterated Labeling

The application of deuterated aromatic amines extends into proteomics, primarily through the field of "protein adductomics." nih.gov Reactive metabolites of carcinogenic aromatic amines can form covalent bonds with nucleophilic sites on proteins, such as albumin and hemoglobin. These protein adducts serve as long-lived, cumulative biomarkers of exposure, integrating exposure over the lifespan of the protein. The quantification of these adducts provides a biologically relevant measure of the internal dose of a carcinogen that has reached and reacted with a critical macromolecule.

In a typical adductomics workflow, a protein of interest (e.g., hemoglobin) is isolated from a biological sample. The protein is then hydrolyzed, often under acidic conditions, to release the bound aromatic amine from its adducted amino acid residue (e.g., a sulfinamide linkage to cysteine). nih.gov It is at this stage that a deuterated standard like this compound becomes indispensable. The deuterated amine is added to the sample as an internal standard prior to LC-MS analysis. This allows for the accurate quantification of the amine liberated from the protein adduct, which directly correlates to the level of in vivo exposure. nih.gov

Beyond adduct analysis, stable isotope labeling is a fundamental technique in quantitative proteomics. For instance, methods like isotopic dimethylation use deuterated formaldehyde (B43269) to label primary amines in peptides, allowing for the relative quantification of proteins between different samples. nih.gov While this compound is not used for general protein labeling, its role in the highly specific and targeted proteomics application of adduct analysis is a critical component of molecular epidemiology and toxicology research. nih.gov

Analytical MethodAnalyteRole of Deuterated StandardKey Protein Targets
LC-MS/MS Aromatic Amine-Protein AdductsInternal standard for quantification post-hydrolysisHemoglobin, Serum Albumin
Quantitative Proteomics Differentially expressed proteinsGeneral labeling of peptides (e.g., via deuterated formaldehyde)Entire proteome

Future Prospects for Deuterated Aromatic Amines in Specialized Research Fields

Development of Novel Research Probes and Biomarkers

The development of sensitive and specific biomarkers of exposure to harmful chemicals is a major goal in public health and environmental science. amegroups.org Deuterated aromatic amines are critical tools in the validation and application of such biomarkers. This compound, as a stable isotope-labeled analog of a known carcinogen, is perfectly suited for use in developing highly accurate methods to quantify exposure. Its use as an internal standard enables the detection of minute quantities of the parent amine or its metabolites (e.g., hydroxylated or N-acetylated derivatives) in biological fluids like urine or blood. nih.govamegroups.org

Future research will likely focus on expanding the suite of biomarkers that can be quantified using such standards. This includes not only parent compounds and their primary metabolites but also DNA adducts and protein adducts, which provide information about biologically effective doses. nih.gov The high precision afforded by using deuterated standards allows for more reliable risk assessments and the investigation of exposure-response relationships in epidemiological studies. Furthermore, deuterated compounds themselves can be used as research probes to study metabolic pathways and the kinetic isotope effect, providing insights into enzyme mechanisms (e.g., cytochrome P450s) involved in the bioactivation and detoxification of carcinogens. nih.govnih.gov

Potential for Advanced Materials Research

The unique physical properties imparted by deuterium substitution are driving innovation in advanced materials science. While historically used for mechanistic studies or as tracers, deuterated compounds, including aromatic derivatives, are now being explored as functional components in novel materials. resolvemass.caornl.gov

One of the most promising areas is in the field of organic electronics . The substitution of hydrogen with deuterium can increase the operational lifetime and efficiency of Organic Light-Emitting Diodes (OLEDs), a technology used in modern displays. zeochem.com The C-D bond is stronger than the C-H bond, making deuterated organic molecules more resistant to degradation. This enhanced stability is particularly important for the delicate blue-emitting molecules in OLEDs. zeochem.com Similarly, in organic photovoltaics, deuteration has been shown to alter the electronic properties of conducting polymers, an effect that can be engineered to optimize device performance. advancedsciencenews.com

Another significant application is in the development of polymers for infrared (IR) optics . The vibrational frequency of chemical bonds changes upon isotopic substitution. The C-H bond stretching and bending vibrations cause significant absorption in the mid-infrared region. By replacing hydrogen with deuterium, these absorption frequencies are shifted to lower energies (longer wavelengths). dtic.mil This strategy has been successfully used to create deuterated, sulfur-containing polymers that are transparent in specific regions of the mid-wave IR, opening possibilities for new IR optical devices like sensors and spectrometers. acs.org The use of deuterated aromatic monomers, such as deuterated biphenyl derivatives, could be incorporated into these polymer systems to fine-tune their optical and thermal properties. azimuth-corp.com

Research FieldApplication of DeuterationExample Material ClassPotential Advantage
Organic Electronics Enhance device stability and lifetimeOrganic Light-Emitting Diodes (OLEDs)Increased resistance to degradation, improved efficiency zeochem.com
Infrared Optics Engineer IR transparencyDeuterated sulfurated polymersReduced optical loss at specific IR wavelengths acs.org
Neutron Scattering Provide contrast for structural analysisPolymer blends and compositesElucidation of polymer morphology and dynamics ornl.gov

Q & A

Basic: What methodological approaches are recommended for synthesizing deuterated analogs like 4-Amino-3-methylbiphenyl-d5?

Deuterated compounds require precise control of reaction conditions to ensure isotopic incorporation. A common strategy involves using deuterated solvents (e.g., D₂O or deuterated acids) and catalysts to facilitate hydrogen-deuterium exchange at specific positions. For biphenyl derivatives, Suzuki-Miyaura cross-coupling reactions with deuterated aryl halides or boronic acids can be optimized using palladium catalysts under inert atmospheres . Purification via column chromatography with deuterated solvent systems ensures minimal isotopic dilution. Reaction progress should be monitored using thin-layer chromatography (TLC) and validated via mass spectrometry (MS) for isotopic purity.

Basic: Which analytical techniques are critical for confirming deuteration levels and structural integrity?

Deuteration efficiency is best confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ²H-NMR or ¹H-NMR with suppression of proton signals to quantify deuterium incorporation . High-Resolution Mass Spectrometry (HRMS) or Isotope Ratio Mass Spectrometry (IRMS) provides precise isotopic distribution analysis. For structural validation, Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups, while X-ray crystallography resolves stereochemical details. Cross-referencing spectral data with computational simulations (e.g., density functional theory) enhances accuracy .

Advanced: How can researchers resolve contradictions in spectral data for deuterated compounds?

Discrepancies in NMR or MS data often arise from incomplete deuteration, isotopic scrambling, or solvent interference. To address this:

  • Perform control experiments with non-deuterated analogs to isolate isotopic effects.
  • Use 2D-NMR techniques (e.g., HSQC, COSY) to assign peaks unambiguously.
  • Validate results with synchrotron-based spectroscopy for higher resolution.
  • Apply multivariate analysis (e.g., PCA) to distinguish noise from true isotopic patterns .
    Documentation of solvent history and reaction kinetics is critical to trace contamination sources.

Advanced: What computational tools are effective for predicting isotopic effects on reaction mechanisms?

Quantum mechanical/molecular mechanical (QM/MM) simulations model isotopic effects on reaction pathways, while Born-Oppenheimer molecular dynamics (BOMD) tracks deuterium migration. Software like Gaussian or ORCA calculates vibrational frequencies and kinetic isotope effects (KIEs) . For biphenyl systems, density functional theory (DFT) predicts deuterium’s impact on electronic properties and steric interactions. Pairing computational results with in situ ReactIR or Raman spectroscopy validates predicted intermediates .

Basic: What are key considerations for stabilizing deuterated compounds during storage?

Deuterated compounds are sensitive to moisture and proton exchange. Store samples in air-tight, argon-flushed vials at –20°C. Use deuterated solvents (e.g., DMSO-d₆) for dissolution to prevent isotopic dilution. For solid-state stability, lyophilization under vacuum with deuterated cryoprotectants (e.g., D₂O-based buffers) is recommended. Regularly monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced: How do isotopic substitutions influence biological or pharmacokinetic studies?

Deuterium incorporation alters metabolic pathways by affecting C–D bond cleavage rates , which can prolong half-lives (deuterium isotope effect, DIE). To assess this:

  • Conduct in vitro CYP450 enzyme assays to compare metabolic rates with non-deuterated analogs.
  • Use radiolabeled tracers (e.g., ¹⁴C/³H) in pharmacokinetic (PK) studies to track absorption and distribution.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior . Note that deuteration at sterically hindered positions minimizes unintended metabolic interference.

Basic: How to design a factorial experiment for optimizing deuteration reactions?

A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, solvent deuteration level) at two levels (high/low). Responses like % deuteration (via MS) and yield are analyzed using ANOVA to identify significant factors. For example:

FactorLow LevelHigh Level
Temperature60°C80°C
Catalyst Loading5 mol%10 mol%
Solvent (D₂O%)50%100%
Response surface methodology (RSM) then optimizes conditions .

Advanced: What strategies mitigate isotopic dilution in multistep syntheses?

Isotopic dilution arises from proton intrusion during workup or chromatography. Mitigation strategies include:

  • Using deuterium-compatible protecting groups (e.g., trityl-d₃) for reactive sites.
  • Employing flow chemistry with deuterated reagents to minimize intermediate handling.
  • Schlenk techniques to exclude moisture/air.
  • Post-synthesis isotopic enrichment via equilibrium-driven H/D exchange in D₂O with acid/base catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.